molecular formula C20H23ClN2O2S B2913881 4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899951-92-9

4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2913881
CAS RN: 899951-92-9
M. Wt: 390.93
InChI Key: ITONTCLCXMYQNG-UHFFFAOYSA-N
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Description

4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Quinazolinone derivatives have been studied for their catalytic roles in organic synthesis. For instance, the catalytic action of azolium salts has been investigated in the aroylation of 4-chloroquinazolines with aromatic aldehydes, facilitated by catalytic amounts of 1,3-dimethylbenzimidazolium iodide in tetrahydrofuran (THF), leading to the synthesis of 4-aroylquinazolines with excellent yields (A. Miyashita, H. Matsuda, C. Iijima, T. Higashino, 1992). This highlights the potential for utilizing related quinazolinone compounds in catalytic processes to achieve high-yield syntheses of complex organic molecules.

Synthetic Applications

Research has also focused on the synthesis of quinazolinone derivatives with varied structural motifs, indicating the versatility of these compounds in drug design and development. For example, new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones were synthesized and characterized, showcasing the structural diversity achievable with quinazolinone frameworks (A. Saeed, N. Abbas, Aliya Ibrar, M. Bolte, 2014).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have been evaluated for their biological activities, including antimicrobial and anticonvulsant effects. For instance, some derivatives have shown promising antimicrobial activities against various bacterial and fungal strains, indicating their potential as therapeutic agents (R. Bhatt, Sharad K Sharma, Ashok Patidar, K. K. Rathore, Ram C. Senwar, A. Mehta, 2015). Additionally, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and demonstrated broad-spectrum antimicrobial activity as well as potent anticonvulsant activity, further underscoring the therapeutic potential of quinazolinone compounds (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-15-6-3-5-14(11-15)13-26-19-17-8-1-2-9-18(17)23(20(24)22-19)12-16-7-4-10-25-16/h3,5-6,11,16H,1-2,4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITONTCLCXMYQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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